Molecular Weight Differentiation vs. the Unsubstituted Parent 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 20317-25-3)
The target compound (MW 327.77 g/mol) possesses a 61% larger molecular weight than the unsubstituted parent 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 20317-25-3, MW 203.20 g/mol) due to the 5-chloro-2-methylphenyl carboxamide appendage . This increase in molecular weight is accompanied by a rise in the predicted octanol-water partition coefficient (cLogP estimated at ~3.0–3.5 vs. ~0.8–1.2 for the parent), indicating substantially enhanced lipophilicity that will affect membrane permeability, protein binding, and solubility . For procurement decisions, this means the compound is a more hydrophobic, higher-molecular-weight analog suited for probing binding pockets that accommodate a halogenated aromatic amide, whereas CAS 20317-25-3 is a smaller, more polar scaffold suitable as a building block.
| Evidence Dimension | Molecular weight and predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 327.77 g/mol; cLogP ≈ 3.0–3.5 (estimated from structural analogs) |
| Comparator Or Baseline | 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 20317-25-3): MW = 203.20 g/mol; cLogP ≈ 0.8–1.2 |
| Quantified Difference | MW increase of 124.57 g/mol (+61%); cLogP increase of approximately 2–2.5 log units |
| Conditions | Calculated properties based on chemical structure; comparator data from ChemBase and ChemicalBook entries |
Why This Matters
The significant increase in molecular weight and lipophilicity differentiates this compound from the parent scaffold, making it applicable for studies requiring a more drug-like, membrane-permeable probe while the parent is preferred as a polar synthetic building block.
